molecular formula C20H23FN2O4 B2943065 N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946254-99-5

N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2943065
CAS No.: 946254-99-5
M. Wt: 374.412
InChI Key: UWSYYBZFBIUDOC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring a 4-oxopyridinone core substituted with a hydroxymethyl group, a 4-fluorobenzyloxy moiety, and an N-cyclopentylacetamide side chain. The hydroxymethyl group may enhance solubility compared to methyl or bulkier substituents, while the cyclopentyl chain could influence lipophilicity and bioavailability .

Properties

IUPAC Name

N-cyclopentyl-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4/c21-15-7-5-14(6-8-15)13-27-19-10-23(17(12-24)9-18(19)25)11-20(26)22-16-3-1-2-4-16/h5-10,16,24H,1-4,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSYYBZFBIUDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a chemical compound with significant biological activity, particularly as an inhibitor of aldose reductase (ALR2), which is crucial in the polyol pathway implicated in diabetic complications. This compound has been studied for its potential therapeutic applications, especially in managing oxidative stress and related disorders.

  • Molecular Formula : C20H23FN2O4
  • Molecular Weight : 374.4 g/mol
  • CAS Number : 941916-37-6

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, converting glucose into sorbitol, which can accumulate and lead to various diabetic complications. Inhibiting ALR2 can help mitigate these effects. Research indicates that derivatives of pyridinone, including this compound, exhibit potent inhibitory effects against ALR2.

Inhibitory Potency :

  • The compound demonstrates an IC50 value indicative of its effectiveness in inhibiting ALR2 activity. For instance, a similar derivative showed an IC50 value of 0.789 μM, suggesting that structural modifications significantly influence inhibitory potency .

Antioxidant Activity

In addition to its role as an ALR2 inhibitor, this compound also exhibits antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is linked to numerous diseases, including diabetes and cardiovascular disorders.

The antioxidant activity is primarily assessed through radical scavenging assays, such as the DPPH assay. Compounds like this compound have shown promising results in scavenging free radicals, thereby reducing oxidative damage.

Structure-Activity Relationship (SAR)

Research indicates that the substitution patterns on the pyridinone ring significantly affect both the inhibitory and antioxidant activities of these compounds. For example:

CompoundR GroupIC50 (μM)DPPH Scavenging Activity (%)
7lm,p-(OH)₂0.78941.48
7kp-OH17.1190.73
Control--11.89 (Trolox)

The above table illustrates that modifications to the R group can enhance both the potency against ALR2 and the capacity to scavenge free radicals .

Comparison with Similar Compounds

N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide (Target)

  • Core: 4-Oxopyridinone.
  • Substituents : 4-Fluorobenzyloxy, hydroxymethyl, N-cyclopentylacetamide.
  • Key Features : The hydroxymethyl group may improve water solubility, while the 4-fluorobenzyl group is a common pharmacophore in kinase inhibitors .

B10, B11, B12 ()

  • Core: Spiro[indene-1,5'-oxazolidin]-3'-yl with pyrazole or pyridinone moieties.
  • Substituents: 4-Fluorobenzyl, methylamino-oxoethyl, dihydroindenyl/cyclopenta[b]pyridin-5-yl.
  • Key Differences : These compounds feature spirocyclic systems absent in the target compound, which may enhance conformational rigidity and target selectivity .

2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide ()

  • Core: 4-Oxoquinazolinone.
  • Substituents : Chloro, methyl, N-phenylacetamide.
  • Key Differences: The quinazolinone core, compared to pyridinone, may alter binding affinity for enzymes like InhA. Chloro and methyl groups enhance lipophilicity but reduce solubility compared to the target’s hydroxymethyl .

Analogues with Fluorinated Benzyl Groups

Compound 23 ()

  • Structure : N-(1-cyclopropyl-2,2,2-trifluoroethyl)-N-(4-fluorobenzyl)-2-(spiro-oxazolidinedione)acetamide.

N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()

  • Core : Pyrimidoindole.
  • Substituents : 4-Fluorobenzyl, sulfanyl linkage, 3-methoxyphenyl.
  • Key Differences: The sulfanyl group (vs. oxygen in the target) may alter electronic properties and binding kinetics.

Key Observations

Core Heterocycle Impact: Pyridinone/quinazolinone cores favor interactions with oxidoreductases (e.g., InhA), while spirocyclic systems (B10–B12, Compound 23) enhance selectivity for kinase targets .

Substituent Effects :

  • 4-Fluorobenzyl : Ubiquitous in kinase inhibitors; enhances target binding via hydrophobic and halogen-bonding interactions .
  • Hydroxymethyl vs. Chloro/Methyl : The former improves solubility, while the latter increases lipophilicity and membrane permeability .

Linkage Variations : Oxygen ethers (target) vs. sulfanyl groups () modulate electronic properties and metabolic stability .

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